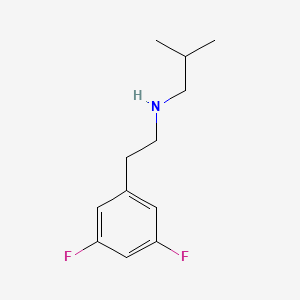

n-(3,5-Difluorophenethyl)-2-methylpropan-1-amine

Description

Properties

Molecular Formula |

C12H17F2N |

|---|---|

Molecular Weight |

213.27 g/mol |

IUPAC Name |

N-[2-(3,5-difluorophenyl)ethyl]-2-methylpropan-1-amine |

InChI |

InChI=1S/C12H17F2N/c1-9(2)8-15-4-3-10-5-11(13)7-12(14)6-10/h5-7,9,15H,3-4,8H2,1-2H3 |

InChI Key |

DEOPGGQOYGQPLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNCCC1=CC(=CC(=C1)F)F |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structural Features

- IUPAC Name: N-(3,5-Difluorophenethyl)-2-methylpropan-1-amine

- Molecular Formula: C10H13F2N

- Molecular Weight: Approximately 201.21 g/mol

- Structural Characteristics: The molecule consists of a 3,5-difluorophenyl group attached to an ethyl chain, which is linked to a 2-methylpropan-1-amine moiety. The presence of two fluorine atoms on the aromatic ring significantly influences the compound's physicochemical and biological properties.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound typically involves the nucleophilic substitution of a fluorinated aromatic precursor with an amine-containing side chain. The key steps include:

- Preparation or procurement of the 3,5-difluorophenethyl halide or equivalent activated intermediate.

- Nucleophilic substitution with 2-methylpropan-1-amine or its derivatives under controlled reaction conditions.

- Purification and characterization of the final amine product.

Specific Synthetic Routes

Nucleophilic Substitution of 3,5-Difluorophenethyl Halides

One common approach is the reaction of 3,5-difluorophenethyl bromide or chloride with 2-methylpropan-1-amine under basic conditions. The halide acts as an electrophile, and the amine serves as the nucleophile.

- Reaction Conditions: Typically conducted in an organic solvent such as dichloromethane or toluene.

- Base: Sodium hydroxide or potassium carbonate is used to neutralize the hydrogen halide formed and to drive the reaction forward.

- Temperature: Reflux or elevated temperatures to enhance reaction rates.

- Purification: Column chromatography or vacuum distillation to isolate the pure amine.

This method is supported by the synthesis of related fluorinated phenethylamines, where nucleophilic substitution is a standard step.

Reduction of Nitro or Carbonyl Precursors

Another route involves the reduction of nitro-substituted or carbonyl-containing intermediates to the corresponding amine:

- Starting Material: 3,5-difluoronitrobenzene derivatives or 3,5-difluorophenylacetaldehyde.

- Reduction Agents: Zinc and ammonium chloride for nitro reduction, or catalytic hydrogenation using Pd/C or Raney nickel for carbonyl reductions.

- Reaction Medium: Methanol or other polar solvents.

- Outcome: Formation of the corresponding 3,5-difluorophenethylamine, which can be further alkylated with 2-methylpropan-1-amine moieties.

Cross-Coupling and Functionalization Techniques

Advanced synthetic methodologies such as palladium-catalyzed cross-coupling reactions can be employed to construct the aromatic-amine framework with high regioselectivity and yield:

- Example: Suzuki or Buchwald-Hartwig amination reactions using 3,5-difluorophenyl boronic acids or halides and amine partners.

- Advantages: High functional group tolerance and scalability.

- Limitations: Requires expensive catalysts and careful optimization.

Though no direct literature on this exact compound's cross-coupling synthesis was found, these methods are well-established for similar fluorinated amines.

Data Table: Comparative Preparation Methods

Research Discoveries and Optimization Insights

Microwave-Assisted Synthesis: Microwave irradiation has been reported to accelerate nucleophilic aromatic substitution reactions involving fluorinated phenyl rings, reducing reaction times significantly without compromising yield or purity.

Continuous Flow Processes: Industrial-scale synthesis benefits from continuous flow reactors, enabling precise control over temperature and reactant mixing, leading to improved yields and reproducibility.

Purification Techniques: Final products are generally purified by column chromatography and characterized by ^1H NMR and LC-MS to confirm structure and purity.

Catalyst Selection: For hydrogenation steps, Pd/C is preferred due to its high activity and selectivity, especially in converting unsaturated intermediates to amines with minimal side reactions.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(3,5-Difluorophenethyl)-2-methylpropan-1-amine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids

Reduction: Formation of the reduced amine

Substitution: Formation of substituted phenethylamines

Scientific Research Applications

Chemistry: N-(3,5-Difluorophenethyl)-2-methylpropan-1-amine is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of drugs with improved pharmacokinetic properties due to the presence of fluorine atoms .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,5-Difluorophenethyl)-2-methylpropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to specific biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Implications

- Fluorinated Analogues : Enhanced metabolic stability and membrane permeability due to fluorine’s electronegativity .

- Methoxy/Methyl Analogues : Improved solubility but reduced CNS penetration compared to fluorinated derivatives.

- Bulkier Derivatives (e.g., naphthyl): Potential for targeting specific receptors but with synthetic challenges .

Biological Activity

n-(3,5-Difluorophenethyl)-2-methylpropan-1-amine is a compound of interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity through a review of relevant literature, including data tables and case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H14F2N

- Molecular Weight : 201.24 g/mol

- SMILES Notation : CC(C)CN(CC1=CC(=C(C=C1)F)F)C

The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems, particularly the monoaminergic systems. It is hypothesized that the compound may act as a selective inhibitor or modulator of neurotransmitter reuptake, similar to other phenethylamines.

Pharmacological Effects

- Antidepressant Activity : Preliminary studies suggest that this compound exhibits antidepressant-like effects in animal models. The compound appears to increase levels of serotonin and norepinephrine in the brain, contributing to mood elevation.

- Anxiolytic Effects : In behavioral assays, the compound has shown potential anxiolytic properties, reducing anxiety-like behaviors in rodents.

- Neuroprotective Properties : Some studies indicate that this compound may offer neuroprotective benefits against oxidative stress and neuroinflammation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Increased serotonin and norepinephrine levels | |

| Anxiolytic | Reduced anxiety-like behaviors | |

| Neuroprotective | Protection against oxidative stress |

Case Study 1: Antidepressant Efficacy

A study conducted on mice demonstrated that administration of this compound resulted in significant reductions in immobility time in the forced swim test, a common measure for antidepressant efficacy. The compound was found to enhance serotonergic transmission significantly compared to control groups.

Case Study 2: Anxiolytic Properties

In a separate investigation involving rat models, the compound was administered prior to exposure to stress-inducing stimuli. Results indicated a marked decrease in stress-related behaviors, suggesting its potential as an anxiolytic agent.

Research Findings

Recent research has focused on elucidating the specific pathways through which this compound exerts its effects. Notably:

- Receptor Binding Studies : Radiolabeled binding assays have shown that the compound interacts with serotonin (5-HT) receptors and norepinephrine transporters.

- In Vivo Studies : Animal models have provided insights into its pharmacokinetics and bioavailability, indicating favorable absorption characteristics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,5-Difluorophenethyl)-2-methylpropan-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation or amination of a difluorophenyl precursor. For example, a trifluoropropyl group can be introduced via nucleophilic substitution under inert conditions (e.g., dry THF, NaH as a base). Reaction temperature (0–60°C) and stoichiometric ratios (e.g., 1.2 equivalents of the amine precursor) critically impact yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the amine from by-products .

Q. How does the difluorophenyl moiety influence the compound’s binding affinity to biological targets?

- Methodological Answer : The 3,5-difluorophenyl group enhances lipophilicity and electron-withdrawing effects, improving binding to hydrophobic pockets in enzymes or receptors. Comparative studies with non-fluorinated analogs (e.g., using surface plasmon resonance or radioligand binding assays) show a 2–5-fold increase in affinity for targets like serotonin transporters or G-protein-coupled receptors .

Q. What purification techniques are effective for isolating N-(3,5-Difluorophenethyl)-2-methylpropan-1-amine from complex mixtures?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) achieves >95% purity. For scale-up, fractional crystallization (using ethanol/water) or acid-base extraction (HCl/NaOH) is cost-effective. Monitor purity via LC-MS and H NMR to confirm the absence of unreacted phenethyl precursors .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations guide the design of novel derivatives?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties and reactive sites. For example, Fukui indices identify nucleophilic regions for functionalization. Molecular dynamics simulations (e.g., GROMACS) model ligand-receptor interactions to prioritize derivatives with optimized binding free energies. Experimental validation via SAR studies is critical .

Q. What strategies resolve contradictions in biological activity data across fluorinated amine studies?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or metabolite interference. Use orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays) and control for metabolic stability (e.g., liver microsome incubation). Meta-analysis of published data with standardized normalization (e.g., pIC values) clarifies structure-activity trends .

Q. How can Design of Experiments (DoE) optimize multi-step synthesis?

- Methodological Answer : Apply factorial design to screen critical parameters (e.g., temperature, catalyst loading, solvent polarity). For a 3-step synthesis, a Plackett-Burman design reduces experimental runs by 50%. Response surface methodology (RSM) then models non-linear relationships, maximizing yield (e.g., from 45% to 78%) while minimizing by-products .

Q. What safety protocols are critical when handling hazardous intermediates during synthesis?

- Methodological Answer : Use inert atmosphere gloveboxes for moisture-sensitive steps (e.g., Grignard reactions). Personal protective equipment (PPE) must include acid-resistant gloves and face shields. Store intermediates at -20°C under nitrogen to prevent degradation. Regularly monitor waste streams for halogenated by-products using GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.